molecular formula C25H26N4O4S B4840440 9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE

9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE

Cat. No.: B4840440
M. Wt: 478.6 g/mol
InChI Key: DREBVZYYPZHNSE-UHFFFAOYSA-N
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Description

9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE is a carbazole derivative characterized by a 9-ethyl-substituted carbazole core and a piperazine ring linked via a methyl group at position 2. The piperazine moiety is further modified with a 4-nitrobenzenesulfonyl group, introducing strong electron-withdrawing properties. The compound’s lipophilicity (predicted logP ~4.5, based on analogs like the phenylmethanesulfonyl derivative in ) may influence its pharmacokinetic profile, including membrane permeability and metabolic stability.

Properties

IUPAC Name

9-ethyl-3-[[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-2-28-24-6-4-3-5-22(24)23-17-19(7-12-25(23)28)18-26-13-15-27(16-14-26)34(32,33)21-10-8-20(9-11-21)29(30)31/h3-12,17H,2,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREBVZYYPZHNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE typically involves multiple steps. The process starts with the preparation of 9-ethyl-9H-carbazole-3-carbaldehyde, which is then reacted with thiosemicarbazide to produce an intermediate compound. This intermediate is further reacted with different hydrazonyl chlorides to afford the final product . The reaction conditions often include the use of solvents like acetonitrile and reagents such as sodium perchlorate .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby inhibiting microbial growth. In industrial applications, its conductive properties are leveraged to enhance the performance of electronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazinylmethyl-carbazole derivatives. Below is a detailed comparison with structurally and functionally related molecules:

Structural Analogues with Piperazine Modifications

Compound Name / ID Piperazine Substituent Core Structure Key Biological Activity Selectivity/Potency Insights
Target Compound 4-nitrobenzenesulfonyl Carbazole Hypothetical: Kinase/antimicrobial Nitro group enhances electron deficiency, potentially improving target binding .
9-Ethyl-3-{[4-(phenylmethanesulfonyl)piperazin-1-yl]methyl}-9H-carbazole () Phenylmethanesulfonyl Carbazole Undisclosed Lower electron withdrawal vs. nitro group; logP 4.469 .
S 18126 () 2,3-dihydrobenzo[1,4]dioxin-6-yl Benzoindane Dopamine D4 antagonist >100-fold selectivity for D4 vs. D2/D3 receptors; weak in vivo activity at high doses .
L 745,870 () 4-chlorophenyl Pyrrolopyridine Dopamine D4 antagonist High in vitro potency (Kb = 1.0 nM at D4) but limited efficacy in vivo .
GLPG1690 () 2-(3-hydroxyazetidin-1-yl)-2-oxoethyl Imidazopyridine Autotaxin inhibitor Reduces LPA levels; efficacy in pulmonary fibrosis models .
GDC-0941 () 4-methanesulfonylpiperazin-1-yl Thienopyrimidine PI3K inhibitor Orally bioavailable; clinical trials for cancer .
Compound III () 4-chloro-3-methylphenoxyethyl Xanthone Antimycobacterial 98% inhibition of M. tuberculosis growth .

Functional Comparisons

  • Receptor Selectivity :

    • The nitrobenzenesulfonyl group in the target compound may confer distinct receptor binding compared to phenylmethanesulfonyl () or chlorophenyl () substituents. For example, sulfonamide groups in kinase inhibitors (e.g., GDC-0941) often interact with ATP-binding pockets via hydrogen bonding .
    • In dopamine antagonists (), bulkier substituents (e.g., dihydrobenzo-dioxinyl in S 18126) enhance D4 selectivity over D2/D3 receptors, whereas smaller groups (e.g., 4-chlorophenyl in L 745,870) retain potency but lack in vivo efficacy .
  • Antimicrobial Activity :

    • Piperazine-linked xanthones () show strong antimycobacterial activity (94–98% inhibition), suggesting the target compound’s nitro group could enhance activity against resistant strains .
  • Kinase Inhibition :

    • Compared to GDC-0941 (PI3K inhibitor), the nitrobenzenesulfonyl group may increase affinity but reduce solubility, necessitating formulation optimization .

Pharmacokinetic and Toxicity Considerations

  • Cytotoxicity : Piperazine derivatives with halogenated aryl groups (e.g., , Compounds III and XVIII) exhibit cytotoxicity (SI < 1), highlighting the need for structural tuning to mitigate off-target effects .

Research Findings and Hypotheses

  • The carbazole core may intercalate DNA, similar to topoisomerase inhibitors, warranting evaluation in cancer models.
  • Comparative Advantages :

    • Enhanced electron withdrawal from the nitro group could improve binding to targets requiring strong hydrogen-bond acceptors, such as tyrosine kinases .
    • Structural rigidity from the carbazole core may reduce metabolic degradation compared to flexible scaffolds (e.g., benzoindane in ).

Biological Activity

9-Ethyl-3-{[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]methyl}-9H-carbazole is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the various biological properties associated with this compound, including its synthesis, pharmacological effects, and relevant studies that highlight its therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available carbazole derivatives. The key steps include the introduction of the piperazine moiety and the nitrobenzenesulfonyl group, which are crucial for enhancing the compound's biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that carbazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. For example, N-substituted carbazoles have been reported to show activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis with minimum inhibitory concentration (MIC) values ranging from 6.2 µg/mL to 50 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
9-Ethyl-3-{...}S. aureus12.6
9-Ethyl-3-{...}E. coli10.3
9-Ethyl-3-{...}B. subtilis15.4

2. Antiviral Activity

Recent studies have explored the antiviral potential of carbazole derivatives against SARS-CoV-2. Molecular docking studies indicate that compounds derived from this compound exhibit strong binding affinities to viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), suggesting potential as therapeutic agents against COVID-19 .

3. Neuroprotective Effects

Carbazole derivatives have been investigated for their neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This activity is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where neuroinflammation plays a critical role.

Case Studies and Research Findings

Several studies have documented the biological activities of related carbazole compounds:

  • Antimicrobial Efficacy : In one study, N-acetylenic aminocarbazole derivatives displayed potent antibacterial activity with zones of inhibition ranging from 11 mm to 25 mm against various pathogens at concentrations of 50 µg/mL .
  • Antiviral Screening : A recent investigation into N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran triazoles showed promising results in inhibiting SARS-CoV-2, with some compounds exhibiting binding energies below -7 kcal/mol against RdRp, indicating strong interactions that could impede viral replication .

Q & A

Q. SAR Framework :

  • Piperazine modifications : Replace sulfonyl with carbonyl/acetyl groups to assess hydrogen-bonding effects .
  • Carbazole substitution : Introduce halogens (e.g., Cl, F) at C2/C7 to study electronic impacts on receptor binding .
  • Ethyl group replacement : Test methyl/propyl analogs for metabolic stability (CYP450 profiling) .
    Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., PSA, logD) with activity .

Basic: What safety precautions are recommended when handling this compound in the lab?

  • PPE : Gloves, goggles, and lab coats due to potential irritancy (no SDS available but assume sulfonamide hazards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-containing intermediates .
  • Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced: How can computational modeling predict the pharmacokinetic profile of this compound?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP inhibition .
  • Molecular docking : Target receptors (e.g., serotonin/dopamine transporters) to prioritize in vitro testing .
  • MD Simulations : Assess membrane permeation using CHARMM/GROMACS with lipid bilayer models .

Advanced: What are the challenges in resolving NMR signal overlap for this compound’s piperazine and carbazole protons?

  • Deuterated solvents : Use DMSO-d₆ to enhance solubility and separate broad piperazine signals .
  • 2D NMR (COSY/HSQC) : Resolve coupling between N-CH₂ and aromatic protons .
  • Variable temperature NMR : Heat samples to 50°C to reduce rotational barriers and sharpen peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE
Reactant of Route 2
Reactant of Route 2
9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE

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